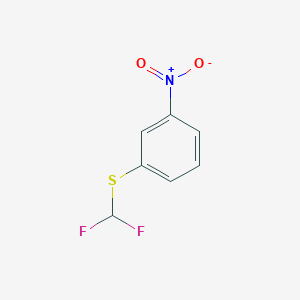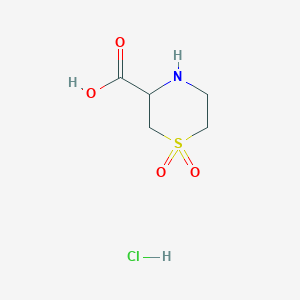![molecular formula C11H13ClF3NO2 B1471179 Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride CAS No. 1797551-79-1](/img/structure/B1471179.png)
Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride
Übersicht
Beschreibung
“Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride” is a chemical compound . It is also known as "methyl (4-(trifluoromethyl)benzyl)glycinate hydrochloride" . The CAS Number of this compound is 1797551-79-1 .
Synthesis Analysis
The synthesis of this compound involves several steps . One of the intermediates in the synthesis process is formed by a Pd-catalyzed coupling reaction . This intermediate is then hydrolyzed in the presence of 6 M HCl .Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C11H12F3NO2.ClH/c1-17-10(16)7-15-6-8-2-4-9(5-3-8)11(12,13)14;/h2-5,15H,6-7H2,1H3;1H . The molecular weight of this compound is 283.68 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Pd-catalyzed coupling reaction and a hydrolysis reaction .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point range of 176 - 179 . .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Drug Development
The trifluoromethyl group is a common moiety in pharmaceuticals, enhancing the biological activity and metabolic stability of drugs . This compound, with its trifluoromethylphenyl group, could be used in the synthesis of new drug candidates, particularly for diseases where modulation of protein interactions with trifluoromethylphenyl is beneficial.
Organic Synthesis
In organic chemistry, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. Its benzylic amine moiety is a reactive site for transformations such as alkylation, acylation, and Suzuki coupling reactions, which are pivotal in constructing carbon-carbon and carbon-heteroatom bonds .
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in inflammation, pain sensation, and neurotransmission .
Result of Action
Based on the known effects of similar compounds, it can be speculated that the compound may have a range of effects, potentially including anti-inflammatory, analgesic, and neuroprotective effects .
Action Environment
The action, efficacy, and stability of Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride can be influenced by various environmental factors. These may include the pH and temperature of the body’s internal environment, the presence of other compounds, and the specific characteristics of the target cells .
Eigenschaften
IUPAC Name |
methyl 2-[[4-(trifluoromethyl)phenyl]methylamino]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-17-10(16)7-15-6-8-2-4-9(5-3-8)11(12,13)14;/h2-5,15H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNYSOLOUZUDIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1=CC=C(C=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1471096.png)
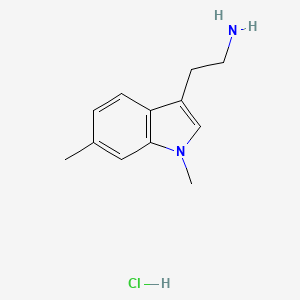

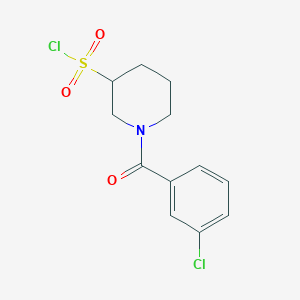

![4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B1471101.png)

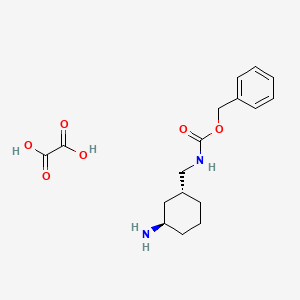
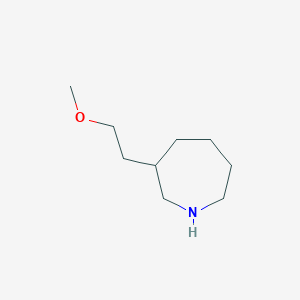
![1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1471112.png)
